molecular formula C24H22FN3O2 B2622142 N-(2-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-phenoxyacetamide CAS No. 850922-69-9

N-(2-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-phenoxyacetamide

Cat. No.: B2622142
CAS No.: 850922-69-9
M. Wt: 403.457
InChI Key: JENZHCDSFTXGDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-phenoxyacetamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal applications

Mechanism of Action

Preparation Methods

The synthesis of N-(2-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-phenoxyacetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(2-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-phenoxyacetamide has several scientific research applications, including:

Comparison with Similar Compounds

N-(2-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-phenoxyacetamide can be compared with other benzimidazole derivatives, such as:

  • N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
  • N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine

These compounds share a similar benzimidazole core but differ in their substituents, which can lead to variations in their biological activities and applications

Properties

IUPAC Name

N-[2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2/c25-20-11-5-4-8-18(20)16-28-22-13-7-6-12-21(22)27-23(28)14-15-26-24(29)17-30-19-9-2-1-3-10-19/h1-13H,14-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENZHCDSFTXGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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